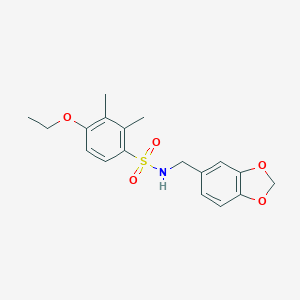
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was discovered by Takeda Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a selective inhibitor of p38 MAPK, a protein kinase that plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAPK, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can block the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and invasion of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1 (IL-1). It can also inhibit the proliferation and invasion of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can enhance the survival of neurons in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its selectivity for p38 MAPK, which allows for the specific inhibition of downstream signaling pathways without affecting other cellular processes. This makes it a useful tool for studying the role of p38 MAPK in various diseases. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its therapeutic potential. Another direction is the investigation of its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide as a therapeutic agent for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of 4-ethoxy-2,3-dimethylbenzenesulfonamide with a tert-butyldimethylsilyl (TBDMS) group. The protected compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst to form the desired product, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to inhibit the proliferation and invasion of cancer cells and to enhance the survival of neurons in neurodegenerative diseases.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C18H21NO5S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-4-22-15-7-8-18(13(3)12(15)2)25(20,21)19-10-14-5-6-16-17(9-14)24-11-23-16/h5-9,19H,4,10-11H2,1-3H3 |
InChIキー |
OASWDBPPKFPXJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
正規SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)



